![molecular formula C7H7ClF2N2 B1341780 2,5-Difluoro-benzamidine hydrochloride CAS No. 885957-28-8](/img/structure/B1341780.png)
2,5-Difluoro-benzamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H7ClF2N2 . It has a molecular weight of 156.13 . The compound is a light yellow solid .
Molecular Structure Analysis
The InChI code for 2,5-Difluoro-benzamidine hydrochloride is 1S/C7H6F2N2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) . This indicates that the compound has a benzene ring with two fluorine atoms and an amidine group attached to it .Physical And Chemical Properties Analysis
2,5-Difluoro-benzamidine hydrochloride is a light yellow solid . The compound should be stored at a temperature between 0-5°C .Scientific Research Applications
I have conducted a search for the scientific research applications of 2,5-Difluoro-benzamidine hydrochloride , but unfortunately, there is limited information available on specific applications for this compound. The available data suggests that benzamidine derivatives are generally used as reversible inhibitors of trypsin, trypsin-like enzymes, and serine proteases . However, detailed applications for the 2,5-difluorinated derivative are not readily found in the search results.
Mechanism of Action
Target of Action
Benzamidine, a related compound, is known to interact with several proteins such asKallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling.
Mode of Action
Benzamidine derivatives are known to exhibit antiviral effects against influenza virus strains . The inhibitory properties of these compounds on virus-induced inflammation play a significant role in their mechanism of action .
Result of Action
Benzamidine derivatives are known to exhibit antiviral effects and inhibit virus-induced inflammation .
Safety and Hazards
Future Directions
While specific future directions for 2,5-Difluoro-benzamidine hydrochloride are not available, benzamidines and their derivatives are of interest in medicinal chemistry due to their inhibitory effects on various enzymes . They are often used as building blocks in the synthesis of more complex molecules .
properties
IUPAC Name |
2,5-difluorobenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPPOYNVEJEQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=N)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590800 |
Source
|
Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-benzamidine hydrochloride | |
CAS RN |
885957-28-8 |
Source
|
Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.